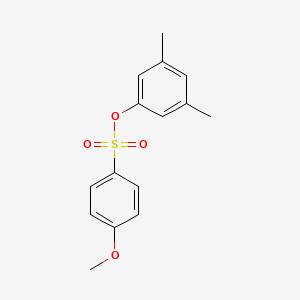![molecular formula C16H18FNO2S B4855232 N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4855232.png)
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as Fendiline, is a chemical compound that has been extensively studied for its potential therapeutic applications. Fendiline belongs to the class of compounds known as calcium channel blockers, which are commonly used to treat cardiovascular diseases.
Mecanismo De Acción
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide works by blocking calcium channels in the heart and blood vessels, which reduces the amount of calcium that enters cells. This leads to a decrease in the force of contraction of the heart and dilation of blood vessels, resulting in a reduction in blood pressure. N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of cardiac arrhythmias, as well as reduce blood pressure. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been extensively studied, which means that there is a large body of literature available on its properties and potential therapeutic applications. However, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide also has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have some toxicity in animal studies, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide. One area of interest is the development of N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide analogues with improved pharmacokinetic properties, such as longer half-lives and reduced toxicity. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide may have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Further research is also needed to fully understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-arrhythmic effects, making it a potential treatment for cardiac arrhythmias. Additionally, N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c1-12-3-4-13(2)16(11-12)21(19,20)18-10-9-14-5-7-15(17)8-6-14/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVMZPMBLCFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-fluorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4855150.png)
![2-methyl-6-{[6-methyl-2-(propylthio)-4-pyrimidinyl]oxy}-3(2H)-pyridazinone](/img/structure/B4855158.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-5-bromo-2-furamide](/img/structure/B4855162.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4855177.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4855182.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4855188.png)
![(3,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4855191.png)

![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4855207.png)

![3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4855226.png)
![1-(4-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4855246.png)
